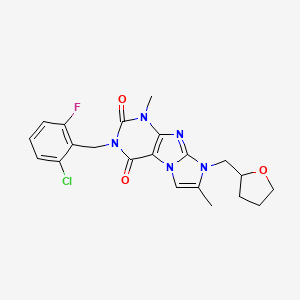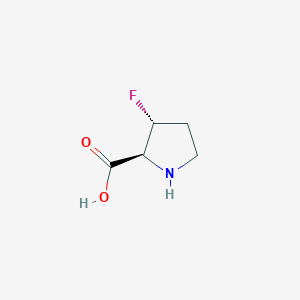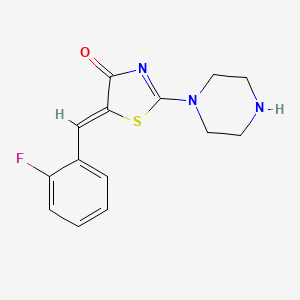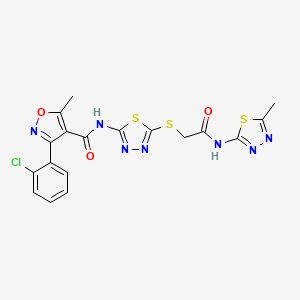![molecular formula C14H21N3O2S B2820597 2-Acetamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864860-06-0](/img/structure/B2820597.png)
2-Acetamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H21N3O2S and its molecular weight is 295.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- The compound has been utilized in the synthesis of various pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents. These compounds have shown comparable antibacterial and antifungal activities to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Antimicrobial Derivatives
- Derivatives of this compound have been reacted with aromatic aldehydes and cycloalkanones to produce tetrahydropyridothienopyrimidinone derivatives, which demonstrated in vitro antimicrobial activities (Bakhite et al., 2004).
Polymer Synthesis
- The compound plays a role in the synthesis of new polyamides for potential applications in material science. These polyamides, incorporating pyridyl moieties, show promising thermal properties and solubility in polar solvents (Faghihi & Mozaffari, 2008).
Structural Analysis in Chemistry
- It has been used in the structural analysis of copper(I) complexes with pyridylmethylamide ligands. This research offers insights into the geometry of four-coordinate complexes, contributing significantly to the field of coordination chemistry (Yang, Powell & Houser, 2007).
Antitumor Properties
- Derivatives of this compound have been synthesized and evaluated for their antitumor properties. Some of these derivatives show considerable in vitro antitumor properties, especially against human tumor cell lines (Girgis, Hosni & Barsoum, 2006).
Anti-Inflammatory Activity
- Modified synthesis methods for derivatives of the compound have been proposed, showing potential anti-inflammatory activity. This research is vital in the development of new pharmacological agents (Chiriapkin et al., 2021).
Mecanismo De Acción
Mode of Action
Similar compounds have been known to undergo one-electron oxidation and reduction reactions . The exact interaction of this compound with its targets and the resulting changes are subject to further investigation.
Pharmacokinetics
The compound’s predicted density is 1143±006 g/cm3 , which may influence its distribution and bioavailability in the body. Further pharmacokinetic studies are needed to understand the ADME properties of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets. This compound is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C , indicating that it may be sensitive to oxygen and temperature variations.
Propiedades
IUPAC Name |
2-acetamido-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-7(18)16-12-9(11(15)19)8-6-13(2,3)17-14(4,5)10(8)20-12/h17H,6H2,1-5H3,(H2,15,19)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOKFSSOLBZZHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)C(NC(C2)(C)C)(C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-FLUOROPHENYL)-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)ACETAMIDE](/img/structure/B2820514.png)


![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2820518.png)


![(4Ar,7aR)-3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylic acid;hydrochloride](/img/structure/B2820526.png)

![3-(4-chlorophenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2820529.png)
![4-benzenesulfonamido-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2820530.png)



![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B2820537.png)
